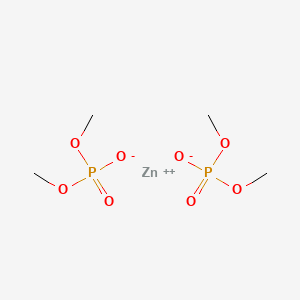
Zinc tetramethyl bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc tetramethyl bis(phosphate) is a chemical compound with the molecular formula C2H7O4P.1/2Zn. . This compound is part of the broader class of zinc phosphates, which are widely studied for their diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc tetramethyl bis(phosphate) typically involves the reaction of zinc salts with phosphoric acid derivatives under controlled conditions. One common method is the hydrothermal reaction, where zinc salts and phosphoric acid are reacted at elevated temperatures and pressures to form the desired compound . The reaction conditions, such as temperature, pH, and molar ratios, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of zinc tetramethyl bis(phosphate) often involves large-scale hydrothermal synthesis or sol-gel methods. These methods are preferred due to their scalability and ability to produce high-purity products. The use of advanced reactors and precise control of reaction parameters ensures consistent quality and high yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Zinc tetramethyl bis(phosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Zinc tetramethyl bis(phosphate) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide and phosphate derivatives, while substitution reactions can produce a variety of organophosphate compounds .
Scientific Research Applications
Zinc tetramethyl bis(phosphate) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Mechanism of Action
The mechanism of action of zinc tetramethyl bis(phosphate) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It also plays a role in regulating cellular processes by modulating the activity of signaling pathways such as the NF-κB pathway . The precise mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Zinc phosphate: A widely studied compound with applications in corrosion protection and biomedical fields.
Zinc sulfide: Known for its use in optoelectronics and as a phosphor material.
Zinc oxide: Commonly used in sunscreens, rubber manufacturing, and as a catalyst.
Uniqueness
Zinc tetramethyl bis(phosphate) is unique due to its specific molecular structure, which imparts distinct properties compared to other zinc compounds.
Properties
CAS No. |
73008-55-6 |
|---|---|
Molecular Formula |
C4H12O8P2Zn |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
zinc;dimethyl phosphate |
InChI |
InChI=1S/2C2H7O4P.Zn/c2*1-5-7(3,4)6-2;/h2*1-2H3,(H,3,4);/q;;+2/p-2 |
InChI Key |
LPLDJVOZPVFBGS-UHFFFAOYSA-L |
Canonical SMILES |
COP(=O)([O-])OC.COP(=O)([O-])OC.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















